molecular formula C10H11NO2 B14501285 2-Propenamide, 3-methoxy-N-phenyl- CAS No. 62834-78-0

2-Propenamide, 3-methoxy-N-phenyl-

Cat. No.: B14501285
CAS No.: 62834-78-0
M. Wt: 177.20 g/mol
InChI Key: WGUZZYVRPDOXPC-UHFFFAOYSA-N
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Description

2-Propenamide, 3-methoxy-N-phenyl- is an organic compound with the molecular formula C10H11NO2 It is a derivative of propenamide, where the amide nitrogen is substituted with a phenyl group and the propenamide backbone is methoxylated at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, 3-methoxy-N-phenyl- typically involves the reaction of 3-methoxybenzoyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 3-methoxy-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenamide, 3-methoxy-N-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenamide, 3-methoxy-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenamide, 3-methoxy-N-phenyl- is unique due to the presence of the methoxy group at the 3-position, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

62834-78-0

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-methoxy-N-phenylprop-2-enamide

InChI

InChI=1S/C10H11NO2/c1-13-8-7-10(12)11-9-5-3-2-4-6-9/h2-8H,1H3,(H,11,12)

InChI Key

WGUZZYVRPDOXPC-UHFFFAOYSA-N

Canonical SMILES

COC=CC(=O)NC1=CC=CC=C1

Origin of Product

United States

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